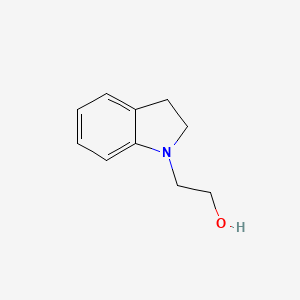

1H-Indole-1-ethanol, 2,3-dihydro-

Description

The exact mass of the compound 1H-Indole-1-ethanol, 2,3-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole-1-ethanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-ethanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJSDRIZSSIBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632691 | |

| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-78-5 | |

| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-dihydro-1H-Indole-1-ethanol

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2,3-dihydro-1H-indole-1-ethanol, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The functionalization of the indoline nitrogen atom, particularly through N-alkylation, allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile. The introduction of a hydroxyethyl group at the N-1 position to form 2,3-dihydro-1H-indole-1-ethanol (also known as N-(2-hydroxyethyl)indoline or 2-(indolin-1-yl)ethanol) can enhance aqueous solubility and provide a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis of 2,3-dihydro-1H-Indole-1-ethanol: A Rational Approach

The synthesis of 2,3-dihydro-1H-indole-1-ethanol is most effectively achieved through the N-alkylation of indoline. This can be accomplished via several synthetic routes, with the choice of reagents and conditions influencing the yield, purity, and scalability of the process.

Synthetic Strategy: Nucleophilic Substitution

The most direct and widely employed method for the synthesis of N-substituted indolines is the nucleophilic substitution reaction between the indoline nitrogen and a suitable electrophile. For the introduction of a 2-hydroxyethyl group, two primary electrophilic reagents are considered: 2-bromoethanol and ethylene oxide.

Rationale for Reagent Selection:

-

2-Bromoethanol: This reagent offers a straightforward SN2 reaction pathway. The bromine atom serves as a good leaving group, and the reaction can be promoted by a base to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. The choice of base and solvent is critical to minimize side reactions, such as elimination.

-

Ethylene Oxide: This strained three-membered ring is a potent electrophile and readily undergoes ring-opening upon nucleophilic attack by the indoline nitrogen. This method is highly atom-economical as it avoids the formation of a salt byproduct. However, ethylene oxide is a gas at room temperature and requires careful handling.

The following diagram illustrates the general synthetic pathway for the N-alkylation of indoline.

Caption: General synthetic pathway for the N-alkylation of indoline.

Experimental Protocol: Synthesis via Reaction with 2-Bromoethanol

This protocol describes a robust and reproducible method for the synthesis of 2,3-dihydro-1H-indole-1-ethanol using 2-bromoethanol.

Materials:

-

Indoline (99%)

-

2-Bromoethanol (98%)

-

Potassium Carbonate (K2CO3), anhydrous

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Silica gel for column chromatography (230-400 mesh)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of indoline).

-

Addition of Reagent: While stirring the suspension, add 2-bromoethanol (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with ethyl acetate.

-

Extraction: Combine the filtrate and the washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2,3-dihydro-1H-indole-1-ethanol as a pure compound.

Characterization of 2,3-dihydro-1H-Indole-1-ethanol

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed for this purpose.

Spectroscopic Analysis

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected 1H NMR spectrum of 2,3-dihydro-1H-indole-1-ethanol would exhibit characteristic signals for the aromatic, indolinic, and hydroxyethyl protons.

13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is used to determine the number and types of carbon atoms in the molecule. The predicted 13C NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbons of the N-hydroxyethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,3-dihydro-1H-indole-1-ethanol is expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of 2,3-dihydro-1H-indole-1-ethanol, as well as characteristic fragment ions.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 2,3-dihydro-1H-indole-1-ethanol based on the analysis of similar compounds.

| Technique | Expected Data |

| 1H NMR (CDCl3, 400 MHz) | δ 7.10-7.00 (m, 2H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 3.80 (t, J = 5.5 Hz, 2H, N-CH2-CH 2-OH), 3.40 (t, J = 5.5 Hz, 2H, N-CH 2-CH2-OH), 3.35 (t, J = 8.0 Hz, 2H, Ar-CH2-CH 2-N), 3.00 (t, J = 8.0 Hz, 2H, Ar-CH 2-CH2-N), 2.50 (br s, 1H, OH) |

| 13C NMR (CDCl3, 100 MHz) | δ 152.0 (Ar-C), 130.0 (Ar-C), 127.5 (Ar-CH), 124.5 (Ar-CH), 117.0 (Ar-CH), 109.0 (Ar-CH), 61.0 (N-CH2-C H2-OH), 55.0 (N-C H2-CH2-OH), 53.0 (Ar-CH2-C H2-N), 28.0 (Ar-C H2-CH2-N) |

| FTIR (KBr, cm-1) | 3400-3300 (br, O-H stretch), 3050-3000 (w, Ar C-H stretch), 2950-2850 (m, aliphatic C-H stretch), 1600, 1490 (s, C=C stretch), 1250 (s, C-N stretch), 1050 (s, C-O stretch) |

| Mass Spec. (EI) | m/z (%): 163 (M+), 132, 118, 91, 77 |

Note: The predicted data is based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns of analogous N-substituted indolines. Actual experimental values may vary slightly.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid). The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Workflow Visualization

The following diagram provides a visual representation of the complete experimental workflow, from synthesis to characterization.

Caption: A comprehensive workflow for the synthesis and characterization of 2,3-dihydro-1H-indole-1-ethanol.

Conclusion

This technical guide has outlined a rational and detailed approach to the synthesis and characterization of 2,3-dihydro-1H-indole-1-ethanol. The provided experimental protocol for N-alkylation of indoline with 2-bromoethanol is a reliable method for obtaining the target compound. The comprehensive characterization workflow, including spectroscopic and chromatographic techniques, ensures the verification of the compound's structure and purity. The information presented herein serves as a valuable resource for researchers and scientists engaged in the synthesis of novel indoline derivatives for various applications, particularly in the realm of drug discovery and development.

References

-

Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

-

Zultanski, S. L., & Stahl, S. S. (2016). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 138(38), 12266–12269. [Link]

-

NIST Chemistry WebBook. (n.d.). 1H-Indole, 2,3-dihydro-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Zaragoza, F., & Stephensen, H. (2001). A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors. Archiv der Pharmazie, 334(10), 321-325. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-dihydro-1H-indol-1-ylethanol

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 2,3-dihydro-1H-indol-1-ylethanol, a substituted indoline derivative of interest in medicinal chemistry and drug development. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document synthesizes information from structurally related analogs and established principles of physical organic chemistry to project its key characteristics. We will delve into its structural features, predicted physicochemical parameters, and provide standardized protocols for its empirical determination. Furthermore, a plausible synthetic route is outlined, and the potential biological relevance of this scaffold is discussed in the context of known pharmacologically active indoline derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline (2,3-dihydro-1H-indole) framework is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds with significant medicinal value.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive scaffold for designing molecules that can interact with biological targets with high affinity and specificity. The incorporation of the indoline nucleus has been instrumental in the development of anticancer, antibacterial, and anti-inflammatory agents, as well as treatments for cardiovascular diseases.[1]

The subject of this guide, 2,3-dihydro-1H-indol-1-ylethanol, introduces a hydroxyethyl group at the 1-position of the indoline ring. This substitution is anticipated to significantly influence its physicochemical properties, particularly its polarity, hydrogen bonding capacity, and aqueous solubility, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Understanding these properties is a crucial first step in the rational design and development of novel therapeutics based on this scaffold.

Molecular Structure and Inferred Physicochemical Properties

The chemical structure of 2,3-dihydro-1H-indol-1-ylethanol consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, with an ethanol substituent on the nitrogen atom.

Chemical Structure:

Due to the limited direct experimental data for 2,3-dihydro-1H-indol-1-ylethanol, the following table presents a combination of calculated values and data from structurally similar compounds to provide an estimated profile.

| Property | Predicted/Inferred Value | Rationale/Source Analogy |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Appearance | Likely a viscous oil or low-melting solid | Inferred from similar N-substituted indolines. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility (LogS) | Moderately soluble | The ethanol substituent is expected to increase aqueous solubility compared to unsubstituted indoline. The exact value would need experimental determination.[2] |

| Octanol-Water Partition Coefficient (LogP) | ~1.5 - 2.5 | This is an estimate. The indoline core is lipophilic, while the ethanol group adds hydrophilicity. The final value is a balance of these features.[2] |

| pKa | ~4-5 (for the protonated amine) | The nitrogen in indoline is weakly basic. N-alkylation can slightly alter this. The alcohol proton is very weakly acidic (pKa > 16). |

Synthesis of 2,3-dihydro-1H-indol-1-ylethanol

A plausible and direct synthetic route to 2,3-dihydro-1H-indol-1-ylethanol involves the N-alkylation of indoline with a suitable two-carbon electrophile bearing a protected or unprotected hydroxyl group. A common and effective method would be the reaction of indoline with 2-bromoethanol.

Proposed Synthetic Protocol: N-Alkylation of Indoline

This protocol is based on general procedures for the N-alkylation of secondary amines.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of indoline (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material (indoline) is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic base. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2,3-dihydro-1H-indol-1-ylethanol.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Base: A mild inorganic base like K₂CO₃ is used to deprotonate the indoline nitrogen, making it a more potent nucleophile, and to neutralize the HBr generated during the reaction.

-

Temperature: Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocols for Physicochemical Characterization

To empirically determine the key physicochemical properties of 2,3-dihydro-1H-indol-1-ylethanol, the following standard experimental protocols are recommended.

Determination of Aqueous Solubility

The "shake-flask" method is a standard approach for determining the solubility of a compound in water.[3]

Methodology:

-

Sample Preparation: Prepare a supersaturated solution of the compound in deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the solution to separate the undissolved solid from the saturated aqueous phase.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can also be determined using the shake-flask method.[3][4]

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a sealed container.

-

Equilibration: Shake the container vigorously to allow the compound to partition between the two phases until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

The pKa of the conjugate acid of the indoline nitrogen can be determined by potentiometric titration or UV-Vis spectroscopy.[5][6]

Methodology (Potentiometric Titration):

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility across the pH range.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on the molecular structure.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 6.5-7.5 ppm. - Triplets for the two methylene groups of the indoline ring (δ 2.8-3.5 ppm). - Triplets for the two methylene groups of the ethanol substituent (δ 3.5-4.0 ppm). - A broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-150 ppm. - Aliphatic carbons of the indoline ring and the ethanol substituent (4C) in the range of δ 25-65 ppm. |

| IR Spectroscopy | - A broad O-H stretching band around 3300-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹. - C-N stretching band around 1200-1350 cm⁻¹. |

Potential Biological Significance and Signaling Pathways

Indoline derivatives have shown a wide range of biological activities, often acting on various receptors and enzymes.[1][7] The introduction of a hydroxyethyl group at the N-1 position of the indoline core in 2,3-dihydro-1H-indol-1-ylethanol could modulate its interaction with biological targets.

Potential Areas of Pharmacological Interest:

-

Adrenergic Receptor Modulation: Substituted indolines have been investigated as potent α2-antagonists and α1-agonists, suggesting potential applications in cardiovascular and neurological disorders.[7]

-

Anticancer Activity: The indole and indoline scaffolds are present in numerous compounds with antiproliferative properties.[8][9] These compounds can act through various mechanisms, including inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[8]

-

Antimicrobial and Antiviral Activity: Certain indole derivatives have demonstrated efficacy against a range of microbial pathogens and viruses.[9][10]

The specific biological activity of 2,3-dihydro-1H-indol-1-ylethanol would need to be determined through in vitro and in vivo screening.

Logical Workflow for Preliminary Biological Evaluation:

Figure 1. A logical workflow for the initial stages of drug discovery involving a novel chemical entity like 2,3-dihydro-1H-indol-1-ylethanol.

Conclusion

While direct experimental data on 2,3-dihydro-1H-indol-1-ylethanol is sparse, a comprehensive physicochemical profile can be inferred from its molecular structure and data from related analogs. The presence of the N-hydroxyethyl group is expected to confer moderate aqueous solubility and polarity, properties that are often desirable in drug candidates. The synthetic route outlined is straightforward and should provide efficient access to the molecule for further studies. The rich pharmacology of the indoline scaffold suggests that 2,3-dihydro-1H-indol-1-ylethanol and its derivatives are worthy of investigation for a variety of therapeutic applications. The experimental protocols provided in this guide offer a clear path for the empirical characterization of this and similar molecules, which is an essential step in advancing our understanding and potential application of this chemical entity.

References

-

Development and Application of Indolines in Pharmaceuticals. (URL: [Link])

-

LogP—Making Sense of the Value - ACD/Labs. (URL: [Link])

-

Procedure For Determining Solubility of Organic Compounds. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists. (URL: [Link])

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Oxidative rearrangement of indoles mediated by 2-bromoethanol and hydrogen peroxide to access spirooxindoles. (URL: [Link])

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (URL: [Link])

-

Methods for Determination of Lipophilicity. (URL: [Link])

-

Solubility of Organic Compounds. (URL: [Link])

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (URL: [Link])

-

QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. (URL: [Link])

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (URL: [Link])

-

Accurate pKa determination for a heterogeneous group of organic molecules. (URL: [Link])

-

QSAR study on Indole derivatives. (URL: [Link])

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (URL: [Link])

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (URL: [Link])

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (URL: [Link])

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (URL: [Link])

-

Physicochemical properties of synthesized N-(substituted... (URL: [Link])

-

Practical methods for the measurement of log P for surfactants. (URL: [Link])

-

Development of Methods for the Determination of pKa Values. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. acdlabs.com [acdlabs.com]

- 5. ijirss.com [ijirss.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoline analogues of idazoxan: potent alpha 2-antagonists and alpha 1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Medicinally Relevant Indane Derivatives

Introduction: The Indane Scaffold - A Privileged Core in Modern Drug Discovery

The compound corresponding to CAS number 496-15-1 is Indoline (2,3-dihydro-1H-indole), a heterocyclic molecule featuring a benzene ring fused to a pyrrolidine ring.[1][2][3][4] While Indoline itself is a valuable synthetic intermediate, this guide will focus on the closely related and highly significant Indane scaffold. The indane framework, consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in medicinal chemistry.[5][6][7][8] Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with high specificity at biological targets.

Indane and its analogues are central to the development of numerous pharmaceuticals, including the antiviral drug Indinavir and the Alzheimer's treatment Donepezil.[5][6][7] The versatility of the indane core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties.[7][8] This guide provides an in-depth exploration of synthetic strategies for key indane derivatives, with a focus on methodologies relevant to researchers, scientists, and drug development professionals. We will delve into the synthesis of derivatives based on the Indane-2-carboxylic acid and Indane-1,3-dione cores, both of which are foundational starting materials for a diverse array of bioactive molecules.

Part I: Synthesis of Indane-2-Carboxylic Acid and its Derivatives

The functionalization of the indane scaffold at the C2 position is a common strategy in medicinal chemistry. Indane-2-carboxylic acid serves as a versatile precursor for a variety of derivatives, including amides and amino acids.

Synthesis of the Indane-2-Carboxylic Acid Core

A straightforward and reliable method for the synthesis of indane-2-carboxylic acid involves the hydrolysis of its corresponding ester, 2-(carboethoxy)indan. This method is efficient and yields the desired product in good purity.

Reaction Scheme: Hydrolysis of 2-(Carboethoxy)indan

Caption: General workflow for the synthesis of Indane-2-carboxylic acid.

Experimental Protocol: Synthesis of 2-Indancarboxylic Acid [9]

-

Dissolution: Dissolve 2-(carboethoxy)indan (e.g., 6.49 g, 34.1 mmol) in a mixture of 95% ethanol (150 mL) and water (75 mL).

-

Saponification: Add potassium hydroxide (KOH) (e.g., 9.5 g, 0.17 mol) to the solution and stir at room temperature for 1 hour. The ester is saponified to its corresponding carboxylate salt during this step.

-

Extraction (Workup): Partition the reaction mixture between water (150 mL) and ethyl ether (2 x 150 mL) to remove any unreacted starting material and other non-polar impurities.

-

Acidification: Carefully acidify the aqueous phase with hydrochloric acid (HCl) to a pH of 1. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Final Extraction and Isolation: Extract the acidified aqueous phase with methylene chloride (2 x 150 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and evaporate the solvent in vacuo to yield indan-2-carboxylic acid as a solid.

Synthesis of 2-Aminoindane-2-carboxylic Acid: A Non-natural Amino Acid

The introduction of an amino group at the C2 position creates a constrained, non-natural amino acid. This motif is of significant interest in peptide and peptidomimetic design. An efficient route to this compound utilizes a phase-transfer catalyzed dialkylation of a nucleophilic glycine equivalent.[10]

Reaction Scheme: Synthesis of 2-Aminoindane-2-carboxylic Acid

Caption: Multi-step synthesis of 2-Aminoindane-2-carboxylic acid.

This elegant synthesis proceeds through a two-step alkylation of a Ni(II)-complex of a glycine Schiff base.[10] The first step, a monoalkylation with o-dibromoxylylene, is conducted under phase-transfer conditions, which allows for high efficiency. The resulting intermediate is then cyclized under homogeneous conditions to form the indane ring system. Finally, decomposition of the nickel complex liberates the target amino acid in high yield.[10] This method is noted for its mild reaction conditions and scalability, making it practical for producing significant quantities of this valuable building block.[10]

Part II: Synthesis of 2-Substituted Indane-1,3-dione Derivatives

Indane-1,3-dione and its derivatives are another class of indane-based compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties.[11] The methylene group at the C2 position is particularly acidic due to the flanking carbonyl groups, making it a prime site for various chemical transformations.

Synthesis of the Indane-1,3-dione Core

The parent indane-1,3-dione can be synthesized via a condensation reaction between diethyl phthalate and ethyl acetate in the presence of a strong base like sodium ethoxide.[11]

Derivatization at the C2 Position: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon bonds at the C2 position of indane-1,3-dione.[12] This reaction involves the condensation of the active methylene group of the dione with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or sodium acetate.[12]

Reaction Scheme: Knoevenagel Condensation of Indane-1,3-dione

Caption: Knoevenagel condensation for C2-functionalization.

For instance, the reaction of indane-1,3-dione with malononitrile in ethanol using a base catalyst can yield either dicyano or tetracyano substituted derivatives depending on the reaction temperature.[12] This highlights the tunability of the reaction to achieve desired products.

Experimental Protocol: General Knoevenagel Condensation [12]

-

Setup: In a suitable flask, dissolve indane-1,3-dione and the desired aldehyde or ketone (e.g., malononitrile) in ethanol.

-

Catalysis: Add a catalytic amount of a base, such as piperidine or sodium acetate.

-

Reaction: Stir the mixture at a controlled temperature. The reaction temperature can be manipulated to influence the final product, as seen in the synthesis of cyano-substituted derivatives.[12]

-

Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Thio-substituted Indane-1,3-dione Derivatives

Another important class of derivatives involves the introduction of a thioether linkage at the C2 position. These compounds can be synthesized by reacting indane-1,3-dione with a disulfide in the presence of a suitable base.[11]

Quantitative Data Summary

| Derivative Class | Key Reagents | Typical Yields | Reference |

| Indane-2-carboxylic acid | 2-(carboethoxy)indan, KOH | ~69% | [9] |

| 2-Aminoindane-2-carboxylic acid | Glycine-Ni(II) complex, o-dibromoxylylene | >90% (over 3 steps) | [10] |

| 2-(Arylthio)-indane-1,3-dione | Indane-1,3-dione, Aryl disulfide | 66-68% | [11] |

Part III: Strategic Importance and Applications

The synthetic routes outlined in this guide provide access to a rich diversity of indane-based molecules. These derivatives are not merely academic curiosities; they are key components in the ongoing search for new therapeutics.

-

Neuroprotective Agents: Aminoindane structures are known pharmacophores for neuroprotective molecules.[5][13]

-

Anticancer Therapeutics: Substituted indane and indene analogues have shown promise in targeting various oncologic pathways.[5][7][8]

-

Anti-inflammatory Agents: The indane nucleus is a core component of anti-inflammatory drugs like Sulindac.[5]

-

CGRP Receptor Antagonists: Indane-carboxamide derivatives have been identified as potent antagonists of the CGRP receptor, a key target in migraine therapy.[5][7][8]

The synthetic methodologies described herein serve as a foundation for further exploration and optimization in drug discovery programs. The ability to systematically modify the indane scaffold allows for the generation of compound libraries for high-throughput screening and detailed SAR analysis, ultimately accelerating the development of novel and effective medicines.

References

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021). ResearchGate. [Link]

-

Indane Derivatives in Medicinal Chemistry. Scribd. [Link]

-

Indane Derivatives. Eburon Organics. [Link]

-

Indane. Eburon Organics. [Link]

-

Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. (2013). Asian Journal of Research in Chemistry. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2009). ResearchGate. [Link]

-

Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]

-

Synthesis of 2-indancarboxylic acid. PrepChem.com. [Link]

Sources

- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Indoline | 496-15-1 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Indane Derivatives | Eburon [eburon-organics.com]

- 8. eburon-organics.com [eburon-organics.com]

- 9. prepchem.com [prepchem.com]

- 10. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajrconline.org [ajrconline.org]

A Technical Guide to the Biological Potential of Substituted Indoline Ethanol Compounds

Abstract

The indoline scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide provides an in-depth technical exploration of substituted indoline ethanol compounds, a class of molecules demonstrating a remarkable breadth of biological activities. We will dissect the synthetic strategies for accessing these compounds, delve into their proven efficacy as antimicrobial, anticancer, neuroprotective, and anti-inflammatory agents, and analyze the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to guide future discovery and application.

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus and its reduced form, indoline, are foundational heterocyclic structures in pharmacology.[2][3] Their prevalence in bioactive alkaloids, amino acids like tryptophan, and neurotransmitters such as serotonin underscores their fundamental role in biological systems.[3] This inherent biocompatibility and structural versatility make indole and indoline derivatives exceptional candidates for drug development.[3] The modification of the indoline core, particularly with substituted ethanol side chains, allows for fine-tuning of physicochemical properties, enabling interaction with a wide array of biological targets. These derivatives have been shown to mimic peptide structures and bind reversibly to various enzymes, opening vast opportunities for developing novel therapeutics with distinct mechanisms of action.[3] This guide focuses specifically on the synthesis, multifaceted biological activities, and experimental evaluation of substituted indoline ethanol compounds, highlighting their potential to address significant challenges in modern medicine.

Synthetic Pathways to Substituted Indoline Ethanol Derivatives

The generation of a diverse library of indoline ethanol compounds is predicated on robust and flexible synthetic methodologies. The choice of synthetic route is critical, as it dictates the types and positions of substitutions possible on both the indoline ring and the ethanol side chain, which in turn governs the final biological activity.

A common and effective approach begins with a commercially available substituted indoline. The nitrogen at position 1 (N1) is typically nucleophilic and can be alkylated to introduce the ethanol moiety. For instance, reaction with a protected 2-bromoethanol allows for the introduction of the hydroxyethyl chain, which can be further modified.

Another powerful strategy involves the reaction of indoline with a substituted benzoyl chloride, followed by further functionalization.[4] More advanced methods, such as palladium-catalyzed enantioselective alkene difunctionalization, allow for the rapid construction of complex and stereochemically defined indoline derivatives from simple starting materials.[1] This reaction proceeds via an intramolecular oxypalladation, followed by the addition of an indole nucleophile to a quinone methide intermediate, yielding structurally unique compounds with high enantiomeric and diastereomeric purity.[1]

The diagram below illustrates a generalized workflow for the synthesis and subsequent biological screening of a library of substituted indoline ethanol compounds.

Caption: Simplified NF-κB signaling pathway inhibited by indoline compounds.

Structure-Activity Relationship (SAR) Insights

The biological potency of indoline ethanol compounds is highly dependent on the nature and position of substituents on the aromatic ring and the side chain. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

-

Substitution on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the benzene portion of the indoline ring can significantly impact activity. For example, in a series of indolylisoxazolines, a methoxy group at position-6 or a fluorine atom led to a substantial improvement in anticancer cytotoxicity compared to an unsubstituted analogue. [5]* Side Chain Modification: The length and functionality of the chain at the N1 position are critical. For indole-derived cannabinoids, the potency and receptor affinity were directly related to the length of the carbon chain replacing a morpholinoethyl group, with chains of 4 to 6 carbons showing optimal activity. [6][7]* Overall Molecular Shape: The spatial arrangement of different parts of the molecule is key. In a study of indole-based HIV-1 fusion inhibitors, altering the linkage points between indole rings from the optimal 6-6' to 5-6', 6-5', or 5-5' resulted in reduced activity, highlighting the importance of the overall molecular shape for binding to the target hydrophobic pocket. [8]

Core Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential. Below are detailed methodologies for two key assays used to evaluate the biological activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce cell viability, a hallmark of cytotoxic anticancer agents.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line (e.g., MCF-7).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

-

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader (absorbance at 570 nm)

-

-

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).

-

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, a key indicator of anti-inflammatory potential.

-

Objective: To quantify the ability of test compounds to reduce NO production in RAW 264.7 murine macrophages. [9]* Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.

-

Materials:

-

RAW 264.7 cell line

-

Complete growth medium

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine solution)

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

-

Microplate reader (absorbance at 540 nm)

-

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.

-

Pre-treatment: Treat cells with various concentrations of the test compounds for 2 hours before LPS stimulation. Include a vehicle control.

-

Stimulation: Add LPS to a final concentration of 500 ng/mL to all wells except the negative control. [9]Incubate for an additional 20-24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).

-

Add 50 µL of Griess Reagent Component A to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

-

Self-Validation Check: Simultaneously run a cell viability assay (e.g., MTT) on the same plate to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

-

Data Synthesis and Interpretation

For effective comparison and lead identification, quantitative data from biological assays must be systematically organized. The tables below synthesize representative data from the literature for various biological activities.

Table 1: Anticancer Activity of Selected Indole/Indoline Derivatives

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 25 | SMMC-7721 (Liver) | Cytotoxicity | 0.24 | [10] |

| Compound 25 | MCF-7 (Breast) | Cytotoxicity | 1.18 | [10] |

| Compound 1k | DU-145 (Prostate) | MTT | 1.09 | [11] |

| Compound 1f | HepG2 (Liver) | MTT | 4.23 | [11] |

| Compound 6c | C4-2 (Prostate) | Cytotoxicity | 3.5 | [5] |

| Compound 6d | C4-2 (Prostate) | Cytotoxicity | 3.66 | [5]|

Table 2: Antimicrobial Activity of Selected Indole/Indoline Derivatives

| Compound ID | Organism | Assay | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 1b | S. aureus | Broth Dilution | 0.026 mmol L⁻¹ | [12] |

| Compound 2h | S. aureus (MRSA) | 2-fold Serial Dilution | 6.25 | [13] |

| Compound 3d | S. aureus (MRSA) | 2-fold Serial Dilution | 6.25 | [13] |

| Compound 1 | S. aureus | Disc Diffusion | 25 mm zone | [2] |

| Compound 1 | C. albicans | Disc Diffusion | 27 mm zone | [2]|

Conclusion and Future Directions

Substituted indoline ethanol compounds represent a highly versatile and potent class of molecules with a broad spectrum of demonstrable biological activities. Their efficacy against cancer cells, pathogenic microbes, neurodegenerative processes, and inflammatory responses positions them as a rich source for future drug discovery. The synthetic tractability of the indoline core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties through careful SAR studies.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: While many studies demonstrate potent activity, the precise molecular targets often remain unknown. Advanced proteomics and transcriptomics approaches can help identify the specific proteins and pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to assess their efficacy, bioavailability, metabolism, and potential toxicity.

-

Development of Selective Inhibitors: By leveraging SAR data, new derivatives can be designed to be highly selective for a single target, which can reduce off-target effects and improve the therapeutic index.

-

Combinatorial Therapies: The potential for these compounds to be used in combination with existing drugs should be explored to overcome resistance and enhance therapeutic outcomes, particularly in cancer and infectious diseases.

The continued exploration of the chemical space around the indoline ethanol scaffold holds immense promise for the development of the next generation of therapeutics.

References

-

Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. [Link]

-

Sivakumar, P. M., & Vasuki, G. (2013). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. Der Pharma Chemica. [Link]

-

Namekar, M., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

Guzman-Calderon, E., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences. [Link]

-

Xu, X. L., et al. (2015). Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives. Organic & Biomolecular Chemistry. [Link]

-

Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Kumar, N., et al. (2022). SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. Indian Drugs. [Link]

-

Shaik, S. P., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. [Link]

-

Gorgogietas, V. A., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]

-

Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Lafayette Instrument Company. [Link]

-

Bano, S., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Radwan, A. A., et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity against Gram-positive bacteria. Acta Pharmaceutica. [Link]

-

Werner, E. W., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters. [Link]

-

Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology. [Link]

-

Jeon, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry. [Link]

-

Gamil, A., et al. (2010). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform. [Link]

-

Liu, H., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules. [Link]

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

Bower, P. J., et al. (1972). Indole-3-ethanol Oxidase: Kinetics, Inhibition, and Regulation by Auxins. Plant Physiology. [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]

-

Lee, J., et al. (2016). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]

-

Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Zeeli, O., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

-

Antonio, A. M., & Druse, M. J. (2008). Antioxidant neuroprotection against ethanol-induced apoptosis in HN2-5 cells. Brain Research. [Link]

-

Ganesan, A. (2021). Diverse roles of microbial indole compounds in eukaryotic systems. Microbial Biotechnology. [Link]

Sources

- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. limef.com [limef.com]

- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Literature Review of 2,3-Dihydroindole Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroindole, or indoline, scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant therapeutic interest. Its unique structural and electronic properties have made it a versatile building block in medicinal chemistry, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive literature review of 2,3-dihydroindole derivatives, delving into their synthesis, spectroscopic characterization, and multifaceted roles in drug discovery, with a particular focus on their applications as neuroprotective, anticancer, and antimicrobial agents.

The Synthetic Landscape: Crafting the 2,3-Dihydroindole Core

The construction of the 2,3-dihydroindole skeleton can be broadly approached through two main strategies: the reduction of readily available indole precursors and the cyclization of acyclic starting materials. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Reduction of Indoles and Their Derivatives

A common and direct method for accessing 2,3-dihydroindoles is the reduction of the corresponding indole ring system. This transformation can be achieved through various methods, each with its own advantages and limitations.

Catalytic Hydrogenation: A widely employed green and efficient method involves the catalytic hydrogenation of indoles.[1][2] This reaction is typically carried out using heterogeneous catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] The presence of an acid additive, such as p-toluenesulfonic acid, can facilitate the reaction by protonating the indole at the C3 position, thereby disrupting the aromaticity and promoting hydrogenation.[1]

Experimental Protocol: Catalytic Hydrogenation of Indole

-

To a solution of indole (1 mmol) in a suitable solvent (e.g., ethanol, water), add a catalytic amount of Pt/C (5-10 mol%).

-

Add an acid activator, such as p-toluenesulfonic acid (1.1 mmol).

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydroindole, which can be further purified by column chromatography.

Reduction of 2-Oxindoles: Another important route involves the reduction of 2-oxindoles, which are readily accessible precursors.[4] This can be achieved using various reducing agents, including boron hydrides.[4][5] For instance, a combination of sodium borohydride and a nickel(II) chloride catalyst can chemoselectively reduce the amide carbonyl group of the oxindole ring.[4]

Cycloaddition Reactions

[3+2] Cycloaddition reactions offer a powerful and convergent strategy for the construction of the 2,3-dihydroindole skeleton, often with excellent control over stereochemistry.[6][7] These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For example, the reaction of in situ generated azomethine ylides with electron-deficient alkenes can lead to the formation of highly functionalized spiro[indoline-3,2'-pyrrolidine] derivatives.[8]

Asymmetric Synthesis

The development of chiral 2,3-dihydroindole derivatives is of paramount importance, as the stereochemistry often plays a crucial role in their biological activity. Asymmetric synthesis of these compounds can be achieved through various strategies, including the use of chiral catalysts and auxiliaries.[9][10][11][12] Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective dearomatization of indoles.[11] Organocatalytic intramolecular Michael additions have also been successfully employed to synthesize chiral 2,3-disubstituted indolines with high enantioselectivities.

Spectroscopic Characterization: Unveiling the Structure

The structural elucidation of 2,3-dihydroindole derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a 2,3-dihydroindole typically shows characteristic signals for the aliphatic protons at the C2 and C3 positions, usually appearing as multiplets in the upfield region (around 3.0-4.0 ppm). The aromatic protons on the benzene ring give rise to signals in the downfield region (6.5-7.5 ppm). The N-H proton, if present, often appears as a broad singlet.[4][13][14]

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The aliphatic carbons C2 and C3 typically resonate in the range of 30-60 ppm, while the aromatic carbons appear between 110 and 150 ppm.[4][13][14]

Infrared (IR) Spectroscopy: The IR spectrum of a 2,3-dihydroindole derivative displays characteristic absorption bands that can confirm the presence of key functional groups.

-

N-H Stretch: A secondary amine (N-H) group typically shows a stretching vibration in the region of 3300-3500 cm⁻¹.[14][15]

-

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[16][17]

-

C=C Stretch: Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.[16][18]

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2,3-dihydroindole derivatives. The molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern can offer insights into the structure, often involving cleavage of the bonds adjacent to the nitrogen atom and within the dihydro-pyrrole ring.[13][14]

Biological Activities and Therapeutic Potential

The 2,3-dihydroindole scaffold has proven to be a fertile ground for the discovery of new therapeutic agents across a wide range of disease areas.

Neuroprotective and CNS-active Agents

A significant body of research has focused on the potential of 2,3-dihydroindole derivatives as neuroprotective agents.[4][5] These compounds have shown promise in models of neurodegenerative diseases due to their antioxidant and melatonin receptor binding properties.[4] The structural modifications on the 2,3-dihydroindole core can be tailored to modulate their affinity for different melatonin receptor subtypes.[4]

Anticancer Agents

The indole nucleus is a well-established pharmacophore in the design of anticancer drugs, and its dihydro counterpart is no exception.[19][20][21][22] 2,3-Dihydroindole derivatives have been investigated as inhibitors of various kinases, which are key regulators of cell growth and proliferation. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these kinase inhibitors.[23]

| Derivative Class | Target/Mechanism | Therapeutic Area |

| Phenyl-substituted indolines | Melatonin Receptor Agonists | Neuroprotection |

| Spirooxindole-dihydrooxazoles | - | Antimicrobial |

| Acyl-thiourea indolines | HCV NS5B Polymerase Inhibition | Antiviral (Hepatitis C) |

| Diarylindoles | STING Receptor Agonists | Immuno-oncology |

Antimicrobial Agents

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. 2,3-Dihydroindole derivatives have demonstrated promising antibacterial and antifungal activities.[24][25][26] For instance, certain spirooxindole-dihydrooxazole hybrids have shown significant activity against various pathogenic strains of bacteria and fungi.[24]

Other Therapeutic Areas

The versatility of the 2,3-dihydroindole scaffold extends to other therapeutic areas as well. Derivatives have been explored as anti-HCV agents, showing potent inhibition of the hepatitis C virus.[27] Additionally, some analogs have been investigated for their potential in cardiovascular diseases.[28]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates. For 2,3-dihydroindole derivatives, SAR studies have revealed several key insights:

-

Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly influence the biological activity. For example, in the context of anti-HCV agents, the position of an alkyl group on the indoline aromatic ring markedly influenced the inhibitory activity.[27]

-

Substitution at the N1 Position: Modification of the nitrogen atom of the dihydro-pyrrole ring can modulate the compound's properties, including its receptor binding affinity and pharmacokinetic profile.

-

Stereochemistry: As previously mentioned, the stereochemistry at the C2 and C3 positions is often critical for biological activity, highlighting the importance of asymmetric synthesis in this field.

Conclusion and Future Perspectives

The 2,3-dihydroindole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic accessibility and the ease with which its structure can be modified have allowed for the exploration of a vast chemical space, leading to the discovery of compounds with a wide spectrum of biological activities. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation 2,3-dihydroindole-based drugs. The rich history and ongoing innovation surrounding this remarkable heterocyclic system ensure its continued prominence in the field of drug discovery for years to come.

References

-

Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link][4][5][29]

-

Tiwari, S., et al. (2016). Efficient synthesis of new 2,3-dihydrooxazole-spirooxindoles hybrids as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2474-2480. [Link][24]

-

Baskaran, S., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(17), 4534-4537. [Link][1]

-

Yu, C., et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5(19), 2805-2809. [Link][2]

-

Organic Chemistry Portal. Synthesis of indolines. [Link][30]

-

Royal Society of Chemistry. (2014). Supporting Information for Regioselective Synthesis of 2,3′-Biindoles Mediated by an NBS- Promoted Homo-coupling of Indoles. [Link][13]

-

Wang, C., et al. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis, 35(12), 2011-2016. [Link][3]

-

ProQuest. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link][14]

-

Kaur, M., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1648-1667. [Link][19]

-

ResearchGate. (2010). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. [Link][31]

-

Semantic Scholar. (2011). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. [Link][32]

-

SFU Summit. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link][9]

-

Li, X., et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(3), 643-659. [Link][10]

-

Singh, A., & Kumar, R. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Current Drug Discovery Technologies, 20(3), 1-22. [Link][20]

-

Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4908. [Link][21]

-

Wang, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic & Biomolecular Chemistry, 22(20), 4035-4039. [Link][11]

-

Li, G., et al. (2024). Bis-indole chiral architectures for asymmetric catalysis. Nature Communications, 15(1), 3383. [Link][12]

-

Butini, S., et al. (2018). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 61(3), 1184-1201. [Link][33]

-

Sharma, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link][22]

-

NIST. (2021). 1H-Indole, 2,3-dihydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link][34]

-

Cihan-Üstündağ, G., & Çapan, G. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 17(6), 6473-6488. [Link][25]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][16]

-

Millersville University. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link][18]

-

Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-386. [Link][35]

-

Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed, 36364290. [Link][5]

-

Volkova, M. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. MDPI. [Link][29]

-

Radices, S. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(2), 1-13. [Link][7]

-

Li, L., et al. (2024). Discovery and optimization of 2,3-Dihydroindole derivatives as STING receptor allosteric agonists. Bioorganic & Medicinal Chemistry Letters, 105, 129759. [Link][36]

-

Bakulina, O., et al. (2020). Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides. Organic & Biomolecular Chemistry, 18(30), 5823-5834. [Link][8]

-

Google Patents. (2003). A process for the preparation of oxindole derivatives. [37]

-

Wiley Online Library. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. [Link][38]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link][26]

-

Asati, V., & Srivastava, S. K. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 18(2), 84-98. [Link][28]

-

Penning, T. D., et al. (2017). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry Letters, 27(24), 5363-5368. [Link][23]

-

Andrus, M. B., et al. (2005). Synthesis of pyrroloindolines through formal [3+2]-cycloaddition of indoles with chiral N-2-acetamidoacrylyl oxazolidinones. Tetrahedron Letters, 46(21), 3629-3632. [Link][39]

-

Samanta, S., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PLoS One, 14(3), e0213533. [Link][40]

-

Kang, I. J., et al. (2009). Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3754-3758. [Link][27]

-

LibreTexts Chemistry. (2020). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link][15]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14955. [Link][41]

-

ResearchGate. (2015). Oxygenation of 2,3-dihydroindoles. [Link][42]

Sources

- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]

- 4. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. sci-rad.com [sci-rad.com]

- 8. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. summit.sfu.ca [summit.sfu.ca]

- 10. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]